![molecular formula C23H21ClN4O2 B2477543 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide CAS No. 941982-35-0](/img/no-structure.png)

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

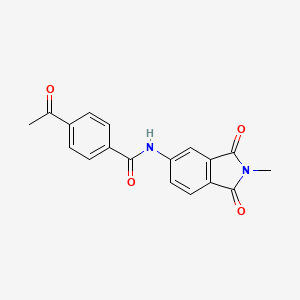

The compound “2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties and Photonic Applications

Research by Castro et al. (2017) explored the nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, highlighting their potential in photonic devices like optical switches, modulators, and energy applications. The study employed a novel approach combining supermolecule treatment and interactive electrostatic systems, offering insights into both linear and nonlinear optical behavior (Castro et al., 2017).

Crystal Structure Analysis

Narayana et al. (2016) conducted crystal structure analysis of compounds including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Their findings, based on hydrogen bonding patterns and molecular interactions, can provide valuable information for the design of new materials with specific properties (Narayana et al., 2016).

Antioxidant and Biological Activities

Chkirate et al. (2019) explored the antioxidant activities of pyrazole-acetamide derivatives, demonstrating their potential in pharmacological applications. The study involved the synthesis and characterization of novel compounds, revealing significant antioxidant activity in vitro, indicating the broader biological relevance of such derivatives (Chkirate et al., 2019).

Antimicrobial Properties

A study by Desai et al. (2008) on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. This research offers insights into the potential of such compounds in combating microbial infections (Desai et al., 2008).

Anticancer Potential

Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their efficacy against A549 lung cancer cells. Their findings suggest that compounds with a 4-chlorophenyl group exhibited significant inhibitory effects on cell growth, highlighting the anticancer potential of such derivatives (Zhang et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-hydrazinylpyrazine to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethylacetamide. Finally, the N-ethyl group is substituted with m-tolyl group using N-methyl-p-toluenesulfonamide to obtain the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-hydrazinylpyrazine", "N-methyl-p-toluenesulfonamide" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester with 2-hydrazinylpyrazine in ethanol to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethylacetamide.", "Step 3: Substitution of N-ethyl group with m-tolyl group using N-methyl-p-toluenesulfonamide in ethanol to obtain the desired compound." ] } | |

CAS-Nummer |

941982-35-0 |

Molekularformel |

C23H21ClN4O2 |

Molekulargewicht |

420.9 |

IUPAC-Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3 |

InChI-Schlüssel |

HYRPLEJGVRMLFK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2477467.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazin-2-one](/img/structure/B2477472.png)

![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)